1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone
Overview
Description
1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone is a complex organic compound with the molecular formula C33H28O4 and a molecular weight of 488.57 g/mol . This compound is characterized by its unique structure, which includes four benzene rings connected through a central methane carbon atom, each substituted with an ethanone group. It is known for its high boiling point of approximately 668.7°C and density of 1.157 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone typically involves the reaction of 4-acetylbenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the acetyl group, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ethanone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethanone groups can form hydrogen bonds or covalent interactions with active sites, modulating the activity of the target proteins. This can lead to alterations in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethan-1-ol): Similar structure but with ethan-1-ol groups instead of ethanone groups.
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid: Contains carboxylic acid groups instead of ethanone groups.
Properties
IUPAC Name |
1-[4-[tris(4-acetylphenyl)methyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O4/c1-21(34)25-5-13-29(14-6-25)33(30-15-7-26(8-16-30)22(2)35,31-17-9-27(10-18-31)23(3)36)32-19-11-28(12-20-32)24(4)37/h5-20H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFYIOYXMUILEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C)(C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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